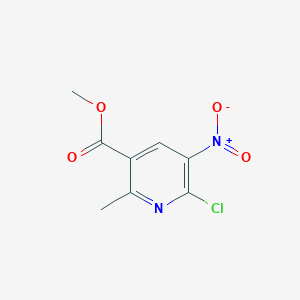
Methyl 6-chloro-2-methyl-5-nitronicotinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 6-chloro-2-methyl-5-nitronicotinate is a chemical compound with the molecular formula C7H5ClN2O4. It is a derivative of nicotinic acid and is characterized by the presence of a chlorine atom, a methyl group, and a nitro group attached to the pyridine ring. This compound is used as a building block in the synthesis of various pharmaceutical compounds .
Preparation Methods
Methyl 6-chloro-2-methyl-5-nitronicotinate can be synthesized through several synthetic routes. One common method involves the reaction of methanol with 6-hydroxy-5-nitronicotinic acid. The reaction conditions typically include the use of a catalyst and controlled temperature to ensure the desired product is obtained . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.
Chemical Reactions Analysis
Methyl 6-chloro-2-methyl-5-nitronicotinate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of amino derivatives.
Substitution: The chlorine atom in the compound can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction, and oxidizing agents like potassium permanganate for oxidation. The major products formed depend on the specific reaction and conditions used .
Scientific Research Applications
Methyl 6-chloro-2-methyl-5-nitronicotinate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, including anticoccidial agents.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 6-chloro-2-methyl-5-nitronicotinate involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, while the chlorine and methyl groups can influence the compound’s reactivity and binding properties. These interactions can affect various biological processes and pathways, making the compound useful in medicinal chemistry .
Comparison with Similar Compounds
Methyl 6-chloro-2-methyl-5-nitronicotinate can be compared with other similar compounds, such as:
Methyl 6-chloro-5-nitronicotinate: Similar structure but lacks the additional methyl group.
Methyl 6-chloronicotinate: Lacks the nitro group.
2-Chloro-3-nitro-5-pyridinecarboxylic acid: Similar functional groups but different arrangement on the pyridine ring.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties .
Biological Activity
Methyl 6-chloro-2-methyl-5-nitronicotinate (CAS No. 59237-53-5) is a chemical compound with significant potential in various biological applications, particularly in the fields of pharmacology and agrochemistry. This article explores its biological activity, synthesis, and potential applications based on diverse research findings.
- Molecular Formula : C7H5ClN2O4
- Molecular Weight : 216.58 g/mol
- Melting Point : Approximately 76 °C
- Density : 1.500±0.06 g/cm³ (predicted)
- Storage Conditions : Under inert gas (nitrogen or argon) at 2-8°C.
Synthesis
This compound can be synthesized through various methods, typically involving the reaction of chlorinated nitro compounds with methyl esters under controlled conditions. For example, sodium methoxide can be used in methanol to facilitate the reaction, yielding the desired product after extraction and purification steps .
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of this compound. It exhibits activity against a range of bacterial strains, including:
- Staphylococcus aureus
- Escherichia coli
- Candida albicans
In vitro tests demonstrated that this compound can significantly inhibit the growth of these pathogens at varying concentrations, indicating its potential as an antimicrobial agent .
The biological activity is primarily attributed to the presence of the nitro group, which can undergo reduction to form reactive intermediates that disrupt cellular processes in microorganisms. The chlorine substituent also enhances lipophilicity, aiding in membrane penetration and increasing bioactivity .
Case Studies
- Antimicrobial Efficacy : A study conducted on the effectiveness of this compound against common pathogens revealed a dose-dependent inhibition of bacterial growth. At concentrations of 0.1% and 0.05%, significant reductions in optical density were observed over a period of 48 hours .
- Phytotoxicity Assessment : Research assessing the phytotoxic effects on various plant species indicated that while some levels of toxicity were noted, the compound could potentially be used in controlled applications for pest management without severely harming beneficial plants .
Comparison with Related Compounds
| Compound Name | Antimicrobial Activity | Notes |
|---|---|---|
| This compound | High | Effective against multiple bacterial strains |
| Methyl 5-amino-6-chloronicotinate | Moderate | Less effective than its chlorinated counterpart |
| Ethyl 4,6-dichloro-5-nitronicotinate | Low | Limited use due to lower efficacy |
Properties
Molecular Formula |
C8H7ClN2O4 |
|---|---|
Molecular Weight |
230.60 g/mol |
IUPAC Name |
methyl 6-chloro-2-methyl-5-nitropyridine-3-carboxylate |
InChI |
InChI=1S/C8H7ClN2O4/c1-4-5(8(12)15-2)3-6(11(13)14)7(9)10-4/h3H,1-2H3 |
InChI Key |
KKKSYCIJDAEFGW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=C(C=C1C(=O)OC)[N+](=O)[O-])Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















